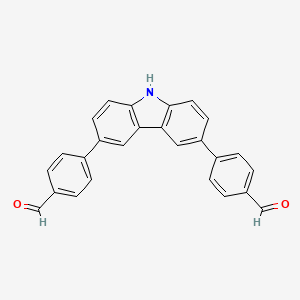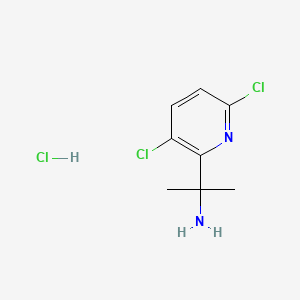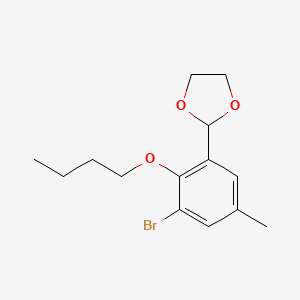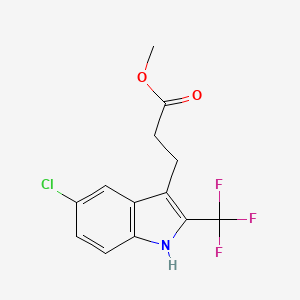
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrFIO It is a halogenated phenylpropanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the halogenation of a phenylpropanol precursor. The process may involve:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating reagent like N-iodosuccinimide (NIS).
These reactions are typically carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Sulfuric acid (H2SO4) for nitration.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups such as nitro, amino, or alkyl groups.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and blocking their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparación Con Compuestos Similares
2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol can be compared with other halogenated phenylpropanol derivatives:
2-(3-Bromo-2-fluoro-5-iodophenyl)propan-2-ol: Similar structure but with different halogen positions, affecting its reactivity and biological activity.
2-(3-Bromophenyl)propan-2-ol: Lacks fluorine and iodine atoms, resulting in different chemical properties and applications.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Contains a boronic acid group instead of a hydroxyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9BrFIO |
|---|---|
Peso molecular |
358.97 g/mol |
Nombre IUPAC |
2-(3-bromo-2-fluoro-6-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9BrFIO/c1-9(2,13)7-6(12)4-3-5(10)8(7)11/h3-4,13H,1-2H3 |
Clave InChI |
BUNNQQTYWLJDPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1F)Br)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


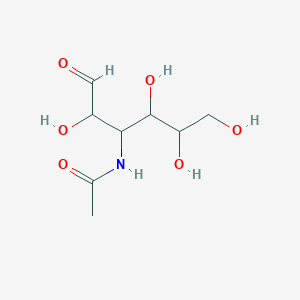
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)

![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)

![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
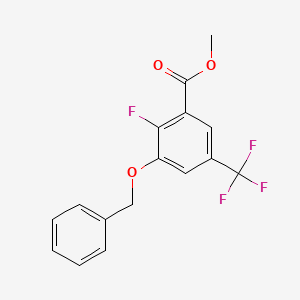
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
